An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluorobenzoylacetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluorobenzoylacetonitrile
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the physicochemical properties of 2,6-difluorobenzoylacetonitrile. This guide provides a comprehensive overview of the closely related and likely precursor molecule, 2,6-difluorobenzonitrile , along with standardized experimental protocols for determining the key physicochemical properties of crystalline organic compounds.
This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected characteristics of this compound class and the methodologies for their empirical determination.
Physicochemical Properties of 2,6-Difluorobenzonitrile
2,6-Difluorobenzonitrile is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its physicochemical properties are well-documented and provide a valuable reference point for estimating the properties of its derivatives, such as 2,6-difluorobenzoylacetonitrile.
Table 1: Summary of Quantitative Physicochemical Data for 2,6-Difluorobenzonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₂N | [1] |
| Molecular Weight | 139.10 g/mol | |
| Melting Point | 25-28 °C | |
| Boiling Point | 197-198 °C (at 760 mmHg) | |
| Density | 1.246 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4875 | |
| Flash Point | 90 °C (closed cup) | |
| Appearance | Colorless solid or crystals | [1] |
| Water Solubility | Insoluble | - |
Proposed Synthesis of 2,6-Difluorobenzoylacetonitrile
A plausible and common synthetic route to generate β-ketonitriles like 2,6-difluorobenzoylacetonitrile is through a Claisen condensation reaction.[2] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the target compound, this would likely involve the reaction of an ester of 2,6-difluorobenzoic acid (e.g., methyl 2,6-difluorobenzoate) with acetonitrile.
The following diagram illustrates the logical workflow for this proposed synthesis.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized methodologies for determining the core physicochemical properties of a novel crystalline organic compound.
The melting point is a critical indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[5]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[3]
For non-volatile compounds, boiling point is determined under reduced pressure to prevent decomposition. For stable liquids, standard atmospheric pressure methods are used.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[6][7]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[8]
-
Heating: The Thiele tube is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][9]
-
Observation: Heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]
Solubility is a key parameter influencing bioavailability and formulation.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer system) in a sealed flask.
-
Agitation: The flask is agitated in a constant temperature bath (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the saturated aqueous phase is carefully removed. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (often a co-solvent like methanol or DMSO is required for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[11][12]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[12]
-
Titration: A standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[12][13]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[11]
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical factor in predicting its membrane permeability and overall drug-like properties.[14]
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.[15]
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[14][16]
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis, or ¹⁹F NMR for fluorinated compounds).[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]
Workflow for Physicochemical Characterization
The systematic characterization of a new chemical entity follows a logical progression. The diagram below outlines a typical experimental workflow.
References
- 1. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. acdlabs.com [acdlabs.com]
